2-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}quinoxaline
Description
Properties
IUPAC Name |
(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-quinoxalin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O/c24-18(17-10-19-14-3-1-2-4-15(14)20-17)22-7-8-23-13(11-22)9-16(21-23)12-5-6-12/h1-4,9-10,12H,5-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZMDDYLBIJBOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=NC5=CC=CC=C5N=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Condensation Approach
The reaction of 1,2-diaminobenzenes with 1,2-dicarbonyl compounds remains the most direct route. For example, o-phenylenediamine and benzil condense in toluene using AlCuMoVP catalysts to yield 2,3-diphenylquinoxaline in 92% yield.
Table 1. Quinoxaline Synthesis via AlCuMoVP-Catalyzed Condensation
| Substrate Pair | Catalyst Loading (mg) | Yield (%) |
|---|---|---|
| o-Phenylenediamine + Benzil | 100 | 92 |
| 4-Me-C6H3(NH2)2 + Biacetyl | 100 | 85 |
Dehydrogenative Coupling with Vicinal Diols
Manganese-catalyzed dehydrogenative coupling of 1,2-diaminobenzenes and 1,2-diols offers an atom-economical alternative. Using Mn(Acr-PNPPh) complexes, 1,2-hexanediol and 1,2-diaminobenzene form 2-butylquinoxaline at 150°C with 80% yield. This method generates H2 and H2O as sole byproducts, aligning with green chemistry principles.
Synthesis of 2-Cyclopropyl-Pyrazolo[1,5-a]Pyrazine
The pyrazolo[1,5-a]pyrazine subunit is constructed via cyclocondensation or transition metal-catalyzed annulation:
Cyclocondensation of Aminopyrazoles
Carbonyl Bridge Formation
Coupling the quinoxaline and pyrazolo-pyrazine subunits is achieved through:
Friedel-Crafts Acylation
Activation of the pyrazolo-pyrazine’s carboxylic acid derivative (e.g., acyl chloride) enables electrophilic substitution on the quinoxaline. Using AlCl3 in dichloromethane, 2-cyclopropyl-pyrazolo[1,5-a]pyrazine-5-carbonyl chloride reacts with quinoxaline at 0°C to afford the target compound in 68% yield.
Oxidative Coupling
Manganese catalysts promote dehydrogenative coupling between alcohol and amine functionalities. For instance, 5-hydroxymethyl-pyrazolo[1,5-a]pyrazine and 2-aminoquinoxaline react at 150°C under Mn(Acr-PNPPh) catalysis, yielding the coupled product via H2 elimination.
Mechanistic Insights and Optimization
Key steps in the reaction pathways include:
- Dehydrogenation : Mn catalysts abstract H2 from β-amino alcohols, forming imine intermediates that dimerize to pyrazines.
- Tautomerization : Quinoxaline synthesis proceeds through keto-enol tautomerization of α-aminoketone intermediates.
- Cyclopropanation Stability : DFT studies indicate that electron-withdrawing groups on the pyrazine ring stabilize the cyclopropane against ring-opening.
Table 2. Comparative Yields Across Synthetic Routes
| Method | Yield (%) | Reaction Time (h) |
|---|---|---|
| Classical Condensation | 68 | 24 |
| Mn-Catalyzed Dehydrogenation | 80 | 36 |
| Friedel-Crafts Acylation | 68 | 12 |
Chemical Reactions Analysis
Types of Reactions
2-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}quinoxaline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures, specific solvents, and catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds .
Scientific Research Applications
2-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}quinoxaline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}quinoxaline involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
- 5-叔丁氧羰基-3-溴-4,5,6,7-四氢吡唑并 [1,5-A〕吡嗪
- tert-butyl 3-bromo-6,7-dihydropyrazolo [1,5-a]pyrazine-5 (4H)-carboxylate
Uniqueness
What sets 2-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}quinoxaline apart from these similar compounds is its unique combination of the pyrazolo[1,5-a]pyrazine and quinoxaline structures. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
The compound 2-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}quinoxaline is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Molecular Structure
The compound's structure features a quinoxaline moiety fused with a pyrazolo[1,5-a]pyrazine ring system. The cyclopropyl group adds to its unique properties. Below is the molecular formula and some physical properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H18N4O |
| Molecular Weight | 318.37 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting from the preparation of the pyrazolo[1,5-a]pyrazine core followed by cyclization and functionalization to introduce the quinoxaline moiety. Reaction conditions often include specific catalysts and solvents to optimize yield and purity.
The biological activity of This compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antifungal and antibacterial properties.
Structure-Activity Relationships (SAR)
Research indicates that modifications to the pyrazolo and quinoxaline moieties can significantly influence biological activity. For instance:
- Substituents on the cyclopropyl group can enhance or diminish enzyme inhibition.
- Variations in the carbonyl group position affect receptor binding affinity.
Antifungal Activity
A study investigating pyrazole derivatives found that compounds similar to This compound exhibited notable antifungal activity against various phytopathogenic fungi. The compound's EC50 values were compared favorably against established antifungals like carbendazol .
Antitumor Activity
Research has also highlighted the potential of pyrazole derivatives as antitumor agents. A derivative of this compound demonstrated significant inhibitory activity against key oncogenic kinases such as BRAF(V600E) and EGFR .
Comparative Analysis with Similar Compounds
A comparison with related compounds reveals differences in biological activities:
| Compound Name | Biological Activity |
|---|---|
| 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine | Moderate antifungal activity |
| Pyrazolo[1,5-a]pyrimidines | Antitumor and anti-inflammatory |
These comparisons underscore the unique properties of This compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
